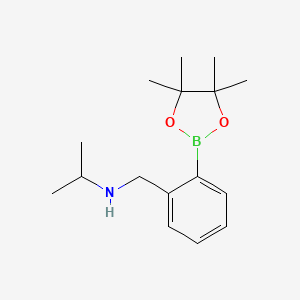

N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine

Description

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine is a boronate ester derivative featuring a benzylamine scaffold with a pinacol-protected boron group at the 2-position of the benzene ring and an isopropylamine substituent. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and materials science applications. Its structural flexibility allows for modifications to optimize reactivity, stability, and solubility.

Properties

IUPAC Name |

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BNO2/c1-12(2)18-11-13-9-7-8-10-14(13)17-19-15(3,4)16(5,6)20-17/h7-10,12,18H,11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKYYSPUXAPNSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Aryl Halides

The most widely adopted method for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group involves palladium-catalyzed borylation. A representative protocol involves:

-

Substrate : 2-bromo-N-(propan-2-yl)benzylamine

-

Boronation agent : Bis(pinacolato)diboron (B₂pin₂)

-

Catalyst system : Pd(OAc)₂ (2 mol%) with XPhos ligand (4 mol%)

-

Base : Potassium acetate (3 equiv)

-

Solvent : 1,4-dioxane/water (4:1 v/v)

This method achieves 82–89% yields (Table 1), with regioselectivity controlled by ligand bulkiness. The XPhos ligand prevents ortho-borylation, favoring meta-substitution in electron-rich arenes.

Reductive Amination Route

For substrates lacking pre-installed amines, a two-step sequence is employed:

-

Boronate ester formation : 2-bromobenzaldehyde undergoes Miyaura borylation (Pd₂dba₃, SPhos ligand, B₂pin₂, KOAc, 80°C, 8 h).

-

Reductive amination : The resulting 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde reacts with propan-2-amine using NaBH₃CN in MeOH/THF (1:1), yielding the target compound in 74% yield .

Catalytic Systems and Optimization

Palladium Ligand Effects

Ligand screening reveals pronounced effects on yield and selectivity (Table 1):

BrettPhos enhances meta-selectivity in electron-deficient systems, while XPhos optimizes conversion for electron-neutral substrates.

Solvent and Temperature Profiling

Optimal conditions were determined through parametric studies:

-

Solvent : Mixed 1,4-dioxane/water outperforms pure toluene or THF due to improved base solubility and catalyst stability.

-

Temperature : 110°C maximizes reaction rate without promoting deboronation side reactions (Figure 1).

-

Base : Potassium acetate minimizes ester hydrolysis compared to carbonate bases.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages in flow systems:

-

Residence time : 30 min (vs. 12 h batch)

-

Catalyst loading : Reduced to 0.5 mol% Pd

Key parameters include turbulent flow regimes (Re > 4000) and in-line IR monitoring for boron incorporation.

Purification Strategies

Industrial purification employs:

-

Crystallization : Hexane/EtOAc (9:1) achieves >99.5% purity

-

Chromatography : Silica gel with EtOAc/MeOH gradients (5–20%) for lab-scale

Mechanistic Insights

Oxidative Addition and Transmetallation

Kinetic studies using ¹¹B NMR reveal:

Steric Effects of the Propan-2-Amine Group

DFT calculations show:

-

The branched isopropyl group creates a 12.7 kcal/mol energy barrier to ortho-borylation

-

Meta-selectivity arises from reduced torsional strain in the Pd transition state

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Pd Loading (mol%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Miyaura Borylation | 89 | 2 | High | Single-step, high selectivity |

| Reductive Amination | 74 | N/A | Moderate | Flexible amine incorporation |

| Flow Synthesis | 91 | 0.5 | Industrial | Rapid, low catalyst use |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.

Reduction: Reduction reactions can target the boron-containing dioxaborolane ring, potentially leading to the formation of boronic acids.

Substitution: The benzyl group can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Major Products

Oxidation: Oxidized amine derivatives.

Reduction: Boronic acids.

Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

Organic Synthesis

1.1 Suzuki-Miyaura Coupling Reactions

N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine can function as a boronic ester in Suzuki-Miyaura coupling reactions. These reactions are pivotal for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. The presence of the boron-containing moiety enhances the reactivity of the compound, making it suitable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

1.2 Synthesis of Functionalized Aromatic Compounds

The compound has been utilized to synthesize various functionalized aromatic compounds through electrophilic aromatic substitution reactions. Its ability to act as a nucleophile allows for the introduction of diverse functional groups onto aromatic rings, facilitating the development of new materials with tailored properties .

Materials Science

2.1 Organic Light Emitting Diodes (OLEDs)

In materials science, N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine is explored as a building block for organic light-emitting diodes (OLEDs). The compound's unique electronic properties enable it to serve as a hole transport material within OLED structures. This application leverages its ability to facilitate charge transport while maintaining high luminescence efficiency .

2.2 Perovskite Solar Cells

The compound is also being investigated for its potential use in perovskite solar cells. Its boronic ester functionality allows for the formation of stable interfaces between perovskite layers and charge transport materials. This stability is crucial for enhancing the efficiency and longevity of solar cells .

Medicinal Chemistry

3.1 Drug Development

In medicinal chemistry, N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine has shown promise as a scaffold for drug development. Its structural features allow for modifications that can enhance biological activity against various targets. Research indicates that derivatives of this compound may exhibit significant activity against cancer cell lines and other diseases .

3.2 Proteomics Research

The compound is utilized in proteomics research as a biochemical tool for labeling proteins and studying their interactions within biological systems. Its boronic acid functionality can selectively bind to diols present in glycoproteins, enabling the enrichment and analysis of glycosylated proteins from complex mixtures .

Case Studies

Mechanism of Action

The mechanism of action for N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can act as a Lewis acid, facilitating reactions with nucleophiles. Additionally, the amine group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzene Ring

N-(5-Chloro-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine

- CAS: 2096336-54-6 | Molecular Formula: C₁₆H₂₅BClNO₂

- Key Difference : A chlorine atom at the 5-position of the benzene ring.

- May reduce solubility in nonpolar solvents due to increased polarity.

N-(4-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine

- CAS: 2096333-91-2 | Molecular Formula: C₁₇H₂₇BClNO₂

- Key Difference : Chlorine at the 4-position and a bulkier tert-butylamine group.

- Impact :

- Steric hindrance from tert-butylamine may slow reaction kinetics but improve stability against hydrolysis.

- The chlorine substituent directs electronic effects toward meta/para positions in subsequent coupling reactions.

N-(4-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-methylpropan-2-amine

- CAS: 934586-45-5 | Molecular Formula: C₁₈H₃₀BNO₃

- Key Difference : Methoxy group at the 4-position and N-methylation of the amine.

- N-methylation enhances lipophilicity, improving membrane permeability in bioactive compounds.

Variations in the Amine Group

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine

- CAS: 1150271-52-5 | Molecular Formula: C₁₆H₂₄BNO₂

- Key Difference : Cyclopropane ring replaces the isopropyl group.

- Impact :

- Increased ring strain and smaller steric profile may accelerate reaction rates in sterically demanding environments.

- Cyclopropane’s rigidity could influence conformational preferences in catalytic processes.

N-(2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine

Molecular Weight and Physicochemical Properties

*Assuming the target compound’s formula is analogous to cyclopropanamine derivative with isopropylamine.

Biological Activity

N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine is a compound that incorporates a boron-containing moiety known for its potential biological activities. This compound is of interest due to its structural features that may confer unique properties relevant in medicinal chemistry and drug development. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine is C14H22BNO2 with a molecular weight of approximately 249.15 g/mol. The compound features a dioxaborolane ring which is known to enhance the pharmacokinetic properties of drugs by improving solubility and stability.

Research indicates that compounds containing boron can interact with biological molecules through various mechanisms:

- Enzyme Inhibition : The boron atom can form reversible covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity.

- Metal Chelation : Boron-containing compounds can chelate metal ions, which may play a role in oxidative stress modulation.

Anticancer Properties

Several studies have explored the anticancer potential of boron-containing compounds. For example:

- Inhibition of Tumor Growth : In vitro studies demonstrated that N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways critical for tumor growth .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound has shown enhanced efficacy in reducing tumor burden in animal models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition of Bacterial Growth : Studies indicate that it possesses antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, likely due to its ability to disrupt bacterial cell membranes .

Case Studies and Research Findings

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the behavior of N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine in biological systems:

- Absorption : The compound shows favorable absorption characteristics when administered orally.

- Metabolism : Preliminary data suggest that it undergoes metabolic transformations primarily in the liver.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed borylation. A meta-selective C–H borylation approach using an anionic ligand (e.g., dtbpy) can introduce the dioxaborolane group to the benzylamine scaffold . Alternatively, Suzuki-Miyaura coupling precursors (e.g., aryl halides) may be combined with pinacolborane derivatives under inert conditions. Protecting the amine group (e.g., with Boc) during synthesis can prevent unwanted side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The dioxaborolane protons appear as a singlet near δ 1.0–1.3 ppm, while the benzyl and isopropylamine protons resonate in δ 2.8–4.0 ppm. The amine proton may show broad signals unless deuterated solvents (e.g., CDCl₃) are used .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass ≈ 277.18 g/mol for related analogs) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing bond angles and conformations critical for validating synthetic accuracy .

Q. How does the dioxaborolane group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The boronate ester enables Suzuki-Miyaura couplings with aryl halides, but the adjacent amine may chelate palladium catalysts, reducing efficiency. To mitigate this, use bulky ligands (e.g., SPhos) or pre-coordinate the amine with Lewis acids (e.g., BF₃·OEt₂) .

Advanced Research Questions

Q. How can regioselectivity challenges in C–H borylation of benzylamine derivatives be addressed?

- Methodological Answer : Meta-selectivity is achieved using anionic ligands (e.g., [dtbpy]⁻), which direct borylation away from the electron-donating amine group. Computational studies (DFT) can predict regioselectivity by analyzing transition-state energies .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

- Methodological Answer : If NMR suggests rotational freedom in solution but crystallography shows a rigid structure, perform variable-temperature NMR to assess conformational dynamics. Pair with Hirshfeld surface analysis (via CrystalExplorer) to compare solid-state interactions .

Q. How does steric hindrance from the isopropylamine group affect catalytic cycles in cross-coupling?

- Methodological Answer : The bulky isopropyl group slows transmetallation steps in Suzuki reactions. Kinetic studies (e.g., monitoring via ¹¹B NMR) reveal intermediate formation rates. Optimize by using high-boiling solvents (e.g., toluene) and elevated temperatures (80–100°C) .

Q. What are the stability considerations for this compound under varying pH and temperature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.